VER-155008

Descripción general

Descripción

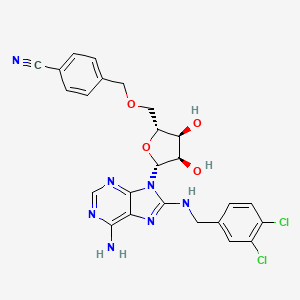

VER 155008 es un inhibidor de molécula pequeña de la familia de la proteína de choque térmico 70 (Hsp70). Es un compuesto derivado de la adenosina que inhibe selectivamente Hsp70, la proteína de choque térmico cognado de 71 kDa (Hsc70) y la proteína regulada por glucosa de 78 kDa (Grp78) con alta afinidad.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

VER 155008 ejerce sus efectos al unirse al dominio de unión a nucleótidos de Hsp70, inhibiendo así su actividad ATPasa. Esta inhibición previene el control alostérico entre el dominio de unión a nucleótidos y el dominio de unión a sustratos, lo que lleva a la acumulación de proteínas mal plegadas e inducción de apoptosis en células cancerosas. Los objetivos moleculares de VER 155008 incluyen Hsp70, Hsc70 y Grp78, que están involucrados en varias vías celulares relacionadas con el plegamiento de proteínas y la respuesta al estrés .

Métodos De Preparación

La síntesis de VER 155008 involucra múltiples pasos, comenzando con derivados de adenosina. Los pasos clave incluyen la introducción de grupos funcionales específicos al andamiaje de adenosina para mejorar su afinidad de unión a Hsp70. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Análisis De Reacciones Químicas

VER 155008 se somete a diversas reacciones químicas, que incluyen:

Oxidación: VER 155008 se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales en VER 155008.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes sustituyentes en el andamiaje de adenosina, mejorando su actividad inhibitoria. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. .

Comparación Con Compuestos Similares

VER 155008 es único entre los inhibidores de Hsp70 debido a su alta selectividad y potencia. Los compuestos similares incluyen:

MKT-077: Otro inhibidor de Hsp70 con una estructura química y un mecanismo de acción diferentes.

PES-Cl: Un inhibidor de molécula pequeña que se dirige a Hsp70 pero con menor selectividad en comparación con VER 155008.

2-Feniletinilsulfonamida (PES): Un inhibidor de Hsp70 con un sitio de unión y un modo de acción distintos. VER 155008 destaca por su capacidad de inhibir selectivamente a múltiples miembros de la familia Hsp70, lo que lo convierte en una herramienta valiosa en la investigación científica

Propiedades

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGCBQORXDVTE-UMCMBGNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649014 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134156-31-2 | |

| Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

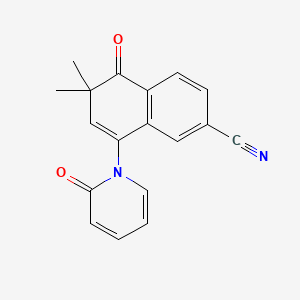

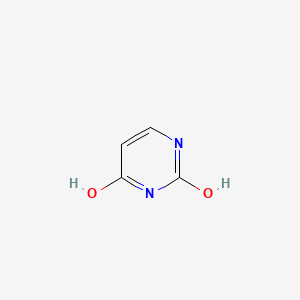

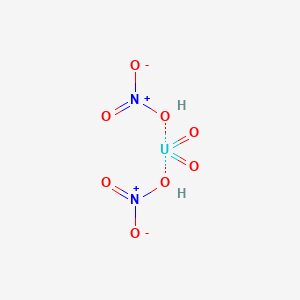

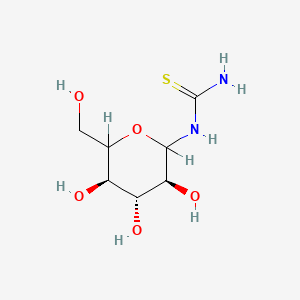

Feasible Synthetic Routes

Q1: What is the primary target of VER-155008?

A1: this compound primarily targets the nucleotide-binding domain (NBD) of Hsp70 proteins, specifically the adenosine triphosphatase (ATPase) domain. [, , ]

Q2: How does this compound inhibit Hsp70 activity?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATPase domain of Hsp70. This binding disrupts the allosteric communication between the NBD and the substrate-binding domain (SBD) of Hsp70, ultimately hindering its chaperone function. [, , ]

Q3: What are the downstream effects of Hsp70 inhibition by this compound?

A3: Inhibition of Hsp70 by this compound leads to a wide range of cellular responses, including:

- Induction of Apoptosis: In cancer cells, this compound can induce apoptosis, either as a single agent or in combination with other anticancer therapies. [, , , ]

- Suppression of Cell Proliferation: this compound has demonstrated antiproliferative effects on various cancer cell lines. [, , , ]

- Inhibition of Autophagy: this compound can disrupt the autophagic process, potentially contributing to its anticancer activity. []

- Suppression of Viral Replication: Research indicates that this compound can inhibit the replication of certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and dengue virus. [, ]

- Modulation of Immune Responses: this compound can affect the release of cytokines, suggesting a role in modulating immune responses. [, ]

- Promotion of Axonal Regrowth: In models of Alzheimer's disease, this compound has shown promising results in promoting axonal regeneration and improving memory function. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: * Molecular Formula: C27H21Cl2N7O5* Molecular Weight: 594.4 g/mol

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound supplier's documentation.

- In vitro studies: this compound is typically dissolved in DMSO for in vitro experiments, suggesting compatibility with this solvent. [, , ]

- In vivo studies: this compound has been administered to mice via intraperitoneal injection, suggesting the feasibility of formulating it for this route of administration. [, ]

Q6: Have computational chemistry methods been employed to study this compound?

A7: Yes, computational modeling, including molecular docking, has been used to understand the interaction of this compound with the ATPase domain of Hsp70. [, , ] These studies have provided insights into the binding mode and potential structural modifications that could enhance its activity or selectivity.

Q7: Are there Structure-Activity Relationship (SAR) studies for this compound?

A8: While the provided research articles primarily focus on this compound itself, they do highlight the importance of specific structural features for its activity. For example, the adenosine moiety and the dichlorophenyl group are crucial for binding to the ATPase domain of Hsp70. [, ] Further SAR studies, involving the synthesis and evaluation of this compound analogs, would be valuable to optimize its pharmacological properties.

Q8: What is known about the pharmacokinetics of this compound?

A9: One study mentioned that this compound exhibits rapid metabolism and clearance in vivo, with tumor levels below the predicted pharmacologically active concentration. [] This highlights the need for further optimization of the compound's pharmacokinetic properties, potentially through formulation strategies or structural modifications, to improve its bioavailability and therapeutic window.

Q9: Has this compound been tested in preclinical models of disease?

A9: Yes, this compound has shown efficacy in several preclinical models, including:

- Cancer models: this compound has demonstrated antitumor activity in various cancer cell lines and xenograft models, both as a single agent and in combination with other therapies. [, , ]

- Alzheimer’s disease models: this compound has shown promising results in reducing memory deficits and promoting axonal regeneration in a mouse model of Alzheimer’s disease. [, ]

- Viral infection models: this compound has exhibited antiviral activity against KSHV and dengue virus in cellular models. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)